3-Amino-3,4-dimethylpent-4-enoic acid
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Overview
Description
3-Amino-3,4-dimethylpent-4-enoic acid: is an organic compound with the molecular formula C7H13NO2. This compound features an amino group and a carboxylic acid group, making it an amino acid derivative. Its structure includes a double bond and two methyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,4-dimethylpent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylpent-4-enoic acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Continuous Flow Processes: Utilizing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3,4-dimethylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like acyl chlorides or anhydrides for amide formation.
Major Products
Oxidation Products: Oxo derivatives such as ketones or aldehydes.
Reduction Products: Saturated amino acids.
Substitution Products: Amides, esters, or other functionalized derivatives.
Scientific Research Applications
3-Amino-3,4-dimethylpent-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-3,4-dimethylpent-4-enoic acid exerts its effects involves:
Molecular Targets: Interacting with enzymes or receptors in biological systems.
Pathways: Participating in metabolic pathways, potentially influencing amino acid metabolism or protein synthesis.
Properties
IUPAC Name |
3-amino-3,4-dimethylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7(3,8)4-6(9)10/h1,4,8H2,2-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMQUXAFIMGJET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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